Ethyl 2-ethyl-2-isoamylcyanoacetate
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Overview
Description
Ethyl 2-ethyl-2-isoamylcyanoacetate is an organic compound with the molecular formula C12H21NO2. It is a derivative of cyanoacetic acid and is characterized by the presence of both ester and nitrile functional groups. This compound is used as a building block in organic synthesis due to its versatile reactivity and the presence of multiple reactive centers.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Kolbe Nitrile Synthesis: This method involves the reaction of ethyl chloroacetate with sodium cyanide to produce ethyl cyanoacetate, which can then be further reacted to form ethyl 2-ethyl-2-isoamylcyanoacetate.
Fischer Esterification: Cyanoacetic acid is esterified with ethanol in the presence of a strong mineral acid, such as concentrated sulfuric acid, to produce ethyl cyanoacetate. This intermediate can then be modified to obtain the desired compound.
Phase Transfer Catalysis: Sodium cyanoacetate reacts with ethyl bromide in an aqueous-organic two-phase system in the presence of a phase transfer catalyst to produce ethyl cyanoacetate, which can be further processed.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using the above methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions:
Condensation Reactions: The compound can undergo Knoevenagel condensation with aldehydes or ketones to form substituted alkenes.
Michael Addition: It can participate in Michael addition reactions due to the presence of the nitrile and ester groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid.
Common Reagents and Conditions:
Knoevenagel Condensation: Typically involves the use of a base such as piperidine or pyridine.
Michael Addition: Requires a base such as sodium ethoxide or potassium tert-butoxide.
Hydrolysis: Uses either hydrochloric acid or sodium hydroxide.
Major Products:
Substituted Alkenes: Formed from Knoevenagel condensation.
Michael Adducts: Resulting from Michael addition reactions.
Carboxylic Acids: Produced from hydrolysis of the ester group.
Scientific Research Applications
Ethyl 2-ethyl-2-isoamylcyanoacetate is used in various fields of scientific research:
Chemistry: As a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The compound exerts its effects through its reactive functional groups. The nitrile and ester groups can participate in nucleophilic addition and substitution reactions, while the acidic methylene group can undergo deprotonation to form carbanions, which are highly reactive intermediates. These reactive centers allow the compound to engage in a variety of chemical transformations, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Ethyl Cyanoacetate: Similar in structure but lacks the isoamyl group.
Methyl Cyanoacetate: Similar but with a methyl ester instead of an ethyl ester.
Diethyl Malonate: Contains two ester groups but lacks the nitrile group.
Uniqueness: Ethyl 2-ethyl-2-isoamylcyanoacetate is unique due to the presence of the isoamyl group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in chemical reactions. This makes it a valuable intermediate for the synthesis of sterically demanding molecules.
Properties
CAS No. |
399556-78-6 |
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Molecular Formula |
C12H21NO2 |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
ethyl 2-cyano-2-ethyl-5-methylhexanoate |
InChI |
InChI=1S/C12H21NO2/c1-5-12(9-13,8-7-10(3)4)11(14)15-6-2/h10H,5-8H2,1-4H3 |
InChI Key |
XCNPOVGYMQZCAF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC(C)C)(C#N)C(=O)OCC |
Origin of Product |
United States |
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